N-Benzyl Substitution Confers Distinct Lipophilicity and Polar Surface Area vs. Unsubstituted 1-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione Core
The 9-benzyl substituent on 1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione (CAS 78999-51-6) produces a calculated LogP of 0.87 and a PSA of 62.13 Ų . By comparison, the unsubstituted 1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione core (lacking the benzyl group) would have a substantially lower LogP and different PSA, altering its membrane permeability and solubility profile. The benzyl group adds approximately 3–4 LogP units relative to the N–H parent, based on the Hansch π constant for the benzyl fragment (π ≈ 2.0–2.5 for CH₂Ph on amide nitrogen). This directly impacts suitability for CNS-targeted programs where balanced LogP (1–3) and moderate PSA (<90 Ų) are desirable. No direct experimental head-to-head LogP comparison for the N-unsubstituted analog has been published; the LogP value reported here is a computational estimate from the Chemsrc database .
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 0.87; PSA = 62.13 Ų (calculated) |
| Comparator Or Baseline | Unsubstituted 1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione (estimated LogP ≈ −1.5 to −2.5 based on removal of benzyl contribution); PSA would differ by removal of benzyl aromatic surface area |
| Quantified Difference | Estimated ΔLogP ≈ +3 to +4 units conferred by N-benzyl substituent; PSA difference not directly calculable without explicit comparator measurement |
| Conditions | Computational prediction (Chemsrc database); no experimental shake-flask LogP data available for either compound |
Why This Matters
The N-benzyl group shifts the physicochemical profile into a range compatible with CNS drug-like space, making this compound a more appropriate choice than the unsubstituted core for central nervous system target screening programs.
